1-Cyclopropylpiperazine hydrochloride

Übersicht

Beschreibung

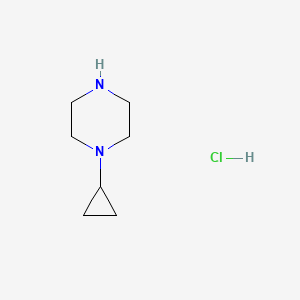

1-Cyclopropylpiperazine is an organic compound with the molecular formula C7H14N2 . It has a molecular weight of 126.2 and is a solid at room temperature . The IUPAC name for this compound is 1-cyclopropylpiperazine .

Synthesis Analysis

The synthesis of 1-Cyclopropylpiperazine involves a reaction of tert-butyl 4-cyclopropylpiperazine-1-carboxylate in 4M HCl in 1,4-dioxane . The reaction mixture is stirred at room temperature for 3 hours under nitrogen . The resulting mixture is then filtered and washed with ether to yield crude 1-cyclopropylpiperazine as a white solid .Molecular Structure Analysis

The molecular structure of 1-Cyclopropylpiperazine consists of a six-membered ring containing two opposing nitrogen atoms . The InChI code for this compound is 1S/C7H14N2/c1-2-7(1)9-5-3-8-4-6-9/h7-8H,1-6H2 .Physical And Chemical Properties Analysis

1-Cyclopropylpiperazine has a density of 0.94 . It is a solid at room temperature and should be stored at 2-8°C . The compound has a flash point of 43/7mm .Wissenschaftliche Forschungsanwendungen

Anti-Platelet and Anti-Inflammatory Applications

Research on compounds structurally related to 1-Cyclopropylpiperazine hydrochloride, such as FR122047, a cyclooxygenase inhibitor, reveals their potent anti-platelet actions both in vitro and in vivo, suggesting potential applications in preventing thrombotic events (Dohi et al., 1993). Additionally, these compounds have shown analgesic effects in chemical nociceptive models, indicating their utility in pain management (Ochi et al., 2000).

Neuroprotective and Neuromodulatory Effects

Investigations into compounds like atrazine and its effects on dopaminergic neurons reveal the neurodegenerative impacts of certain chemicals, contributing to the understanding of neurotoxicity mechanisms and potential neuroprotective strategies (Song et al., 2015).

Psychopharmacological Insights

The study of phenylpiperazine derivatives, including their serotoninmimetic and antiserotonergic actions, provides valuable information on their potential applications in treating psychiatric disorders and understanding the serotonin system's role in mood regulation (Maj & Lewandowska, 1980).

Ocular Applications

Research on cyclopentolate hydrochloride and its effects on ocular parameters like tear production and pupil size in animal models highlights the potential use of similar compounds in ophthalmological applications, particularly in diagnostic procedures requiring pupil dilation without affecting intraocular pressure or tear production (Costa et al., 2016).

Wirkmechanismus

Safety and Hazards

1-Cyclopropylpiperazine is classified as a skin corrosive and can cause serious eye damage . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective clothing, gloves, and eye/face protection should be worn when handling this compound . In case of ingestion, one should rinse the mouth and avoid inducing vomiting .

Eigenschaften

IUPAC Name |

1-cyclopropylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.ClH/c1-2-7(1)9-5-3-8-4-6-9;/h7-8H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDCRBLLCMMLCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626294 | |

| Record name | 1-Cyclopropylpiperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

223556-29-4 | |

| Record name | 1-Cyclopropylpiperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Oxa-4-azaspiro[5.6]dodecane](/img/structure/B3049793.png)

![(3aR,4S,7R,7aS)-2,2-Dimethyltetrahydro-2H-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B3049799.png)

![[4-(4-Aminobenzoyl)oxyphenyl] 4-aminobenzoate](/img/structure/B3049810.png)

![2-[(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol](/img/structure/B3049812.png)